molecular formula C22H29N3O3 B2525386 1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097915-55-2

1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

Cat. No. B2525386
M. Wt: 383.492
InChI Key: IJLDUELSBGQWCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and the use of various reagents to achieve the desired molecular architecture. In the case of 1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione, although not directly synthesized in the provided papers, related compounds provide insight into potential synthetic routes. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid, utilizing 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions . Similarly, an efficient asymmetric synthesis of a piperidine dicarboxylate, a potential intermediate for nociceptin antagonists, was achieved through diastereoselective reduction and isomerization steps . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, possibly including condensation, reduction, and isomerization processes.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their biological activity. X-ray diffraction studies can provide detailed insights into the molecular geometry and intermolecular interactions. For example, the tert-butyl piperazine carboxylate compound crystallized in the monoclinic crystal system, with specific unit cell parameters and exhibited weak C–H···O interactions and aromatic π–π stacking interactions, which contribute to its three-dimensional architecture . Although the exact structure of 1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is not provided, similar analytical techniques could be used to determine its crystal structure and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not directly discuss the chemical reactions of 1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione, but they do mention the biological activity of related compounds. For instance, certain bicyclic triazolone and triazine dione derivatives exhibited potent 5-HT2 antagonist activity, indicating that the structural components of these compounds are important for their interaction with biological receptors . This suggests that the compound may also engage in specific chemical interactions with biological targets, which could be explored through further pharmacological studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are essential for its practical application. The provided papers do not detail these properties for the specific compound . However, they do provide characterization data for related compounds, such as spectroscopic evidence (LCMS, 1H NMR, 13C NMR, IR) and CHN elemental analysis, which are standard methods for confirming the identity and purity of synthesized compounds . Additionally, the crystallization data from X-ray diffraction studies can give insights into the solid-state properties of a compound . These methods would likely be applicable in analyzing the physical and chemical properties of 1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione.

Scientific Research Applications

Antibacterial and Antifungal Activities

A study by Mohanty et al. (2015) introduced a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones demonstrating a broad spectrum of biological activities. These compounds, structurally related to the core chemical of interest, were found to possess significant antibacterial activity, especially those with pyridine or piperazine moieties. Additionally, compounds featuring piperazine groups exhibited noteworthy antifungal activity, highlighting the potential of structurally diverse derivatives in antimicrobial research (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).

Antitumor Activity

Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, tested for antitumor activity against a panel of 11 cell lines. The study highlights the potential of compounds with structural similarities to the core chemical for developing new antitumor agents, with certain derivatives displaying potent antitumor properties (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Serotonin Receptor Antagonism

Watanabe et al. (1992) prepared and tested a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for their antagonist activity against serotonin (5-HT2) and alpha 1 receptors. Their findings indicate the usefulness of these compounds, with specific structural features, as components of 5-HT2 antagonists, offering insights into the development of new therapeutic agents targeting serotonin receptors (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

Synthetic and Structural Chemistry

Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and characterized it through various spectroscopic methods and single-crystal XRD data. The study provides valuable insights into the structural aspects and potential synthetic applications of compounds related to the core chemical, even detailing their moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

properties

IUPAC Name

1-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-22(2,3)16-6-4-15(5-7-16)20(27)23-12-10-17(11-13-23)24-14-19(26)25(21(24)28)18-8-9-18/h4-7,17-18H,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLDUELSBGQWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

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